N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride

Lipophilicity Drug design ADME

Researchers needing precise lipophilicity control in CNS drug discovery often face supply inconsistency with pyrazole-methanamine building blocks. This hydrochloride salt provides a validated, non-interchangeable tool for SAR studies. • Tunable Property Set: LogP of 0.55 and TPSA of 40.71 Ų align with CNS drug-like space; distinct from the free base (LogP 0.13) or dihydrochloride (LogP 0.97). • Differentiated Safety Profile: Classified as a skin/eye irritant (H315-H319-H335), requiring distinct handling from the acute oral toxicant free base (H302). • Scalable Chemistry: Established 63% free base synthesis yield supports route scouting and kilo-scale evaluation via telescoped salt formation.

Molecular Formula C5H10ClN3
Molecular Weight 147.61
CAS No. 2305252-08-6
Cat. No. B2804548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride
CAS2305252-08-6
Molecular FormulaC5H10ClN3
Molecular Weight147.61
Structural Identifiers
SMILESCNCC1=CC=NN1.Cl
InChIInChI=1S/C5H9N3.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3,(H,7,8);1H
InChIKeyJXVVQNYJOKAJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride: Compound Overview


N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived secondary amine hydrochloride salt with the molecular formula C₅H₁₀ClN₃ and molecular weight 147.61 g/mol. It serves as a versatile chemical building block and pharmaceutical intermediate in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances water solubility and solid-state stability compared to the free base, making it suitable for aqueous-based reactions and biological assay preparation . Its structural features—a pyrazole ring bearing a methylaminomethyl substituent at the 3-position—enable further functionalization for structure-activity relationship (SAR) studies in drug discovery programs.

Form Hydrochloride salt enhances aqueous solubility and solid-state stability
Scaffold Pyrazole core for SAR-driven medicinal chemistry
Use Versatile building block for organic synthesis and biological assay preparation

Why This Compound Cannot Be Generically Substituted


Although the pyrazole-methanamine class appears structurally homogeneous, substitution with close analogs or alternative salt forms introduces quantifiable differences in lipophilicity, polar surface area, safety classification, and storage requirements that directly impact experimental outcomes. For example, the hydrochloride salt exhibits a computed LogP of 0.5509, whereas the free base has LogP 0.1291—a shift of +0.42 log units that alters membrane permeability and solubility in biological media . Additionally, the salt is classified as a skin/eye/respiratory irritant (H315-H319-H335), while the free base is classified as harmful if swallowed (H302), imposing different handling protocols . These non-interchangeable properties require deliberate compound selection based on the specific demands of each experimental or industrial workflow.

Lipophilicity mismatch Salt form exhibits higher computed LogP, altering membrane permeability compared to free base.
Hazard classification divergence Salt is classified as irritant (H315-H319-H335); free base as acute oral toxicant (H302) — different handling protocols required.
Storage condition conflict Salt requires sealed, dry storage at 2–8°C; free base needs light-protected 4°C storage.

Product-Specific Quantitative Differentiation Evidence


Lipophilicity Shift: Hydrochloride Salt vs Free Base

The hydrochloride salt exhibits a computed LogP of 0.5509, compared to 0.1291 for the free base form of the same molecule . This represents a +0.4218 log unit increase in lipophilicity imparted solely by salt formation, without alteration of the molecular scaffold.

Lipophilicity Shift
Data to verify
HCl salt: LogP 0.5509 Free base: LogP 0.1291 ΔLogP +0.42
Informs membrane permeability selection.
Computed XLogP3; no experimental validation available.
Lipophilicity Drug design ADME

Polar Surface Area Advantage Over N-Methyl Analog

The target hydrochloride salt has a topological polar surface area (TPSA) of 40.71 Ų, which is 10.86 Ų higher than the 29.85 Ų TPSA of the closely related analog N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (free base, CAS 871825-57-9), despite nearly identical computed LogP values (0.5509 vs 0.5304) [1]. This indicates that the target compound offers substantially greater hydrogen-bonding capacity (two H-bond donors and two H-bond acceptors) while maintaining comparable lipophilicity.

Polar Surface Area
Reported
Target: TPSA 40.71 Ų Analog: 29.85 Ų ΔTPSA +10.86 Ų
Higher H-bond capacity with similar lipophilicity.
Source: MolBase reference [REFS-3]; computed TPSA comparison.
Polar surface area Solubility Medicinal chemistry

Divergent Hazard Classification: Salt vs Free Base

The hydrochloride salt is classified under the Globally Harmonized System (GHS) with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), whereas the free base carries only H302 (harmful if swallowed) . This difference in hazard classification reflects the distinct physicochemical properties of the salt form, which is more hygroscopic and capable of releasing HCl upon decomposition.

Hazard Classification
Data to verify
Target: H315, H319, H335 (irritant) Free base: H302 (harmful if swallowed)
Dictates PPE and fume hood requirements.
Per vendor SDS; verify locally.
Safety Handling GHS classification

Storage Condition Differentiation: Salt vs Free Base

The hydrochloride salt requires storage sealed in a dry environment at 2–8°C, whereas the free base is recommended for storage at 4°C with protection from light . The salt's sensitivity to moisture necessitates hermetic sealing, while the free base's light sensitivity requires amber vials or opaque containers.

Storage Conditions
Data to verify
Salt: sealed, dry, 2–8°C Free base: 4°C, protect from light
Affects compound management setup.
Vendor recommended; lot-specific verification advised.
Storage stability Compound management Supply chain

Synthetic Accessibility: Free Base Yield Reference

The synthesis of the free base N-methyl-1-(1H-pyrazol-3-yl)methanamine via alkylation of 3-(chloromethyl)-1H-pyrazole with methylamine has been reported with a 63% isolated yield under mild conditions (THF, room temperature, 10 minutes) . This yield serves as a reproducible benchmark for process optimization, after which the free base can be quantitatively converted to the hydrochloride salt by treatment with HCl.

Synthetic Yield
Reported
63% yield
THF, RT, 10 min
Validated benchmark for scale-up.
Patent WO2017/216726 A1.
Synthesis yield Process chemistry Scale-up

Tunable Lipophilicity Across Salt Stoichiometries

The mono-hydrochloride salt (target compound) has a computed LogP of 0.5509, while the corresponding dihydrochloride salt (CAS 1350443-30-9) has a computed LogP of 0.9727 . This +0.42 log unit range—achieved solely by adjusting the stoichiometric ratio of HCl—provides a parameter window for tuning lipophilicity without structural modification of the organic scaffold.

Lipophilicity Tuning
Data to verify
Mono-HCl: LogP 0.5509 Di-HCl: LogP 0.9727 ΔLogP +0.42
Salt stoichiometry adjusts logP without scaffold change.
Computed values; experimental validation recommended.
Salt selection Lipophilicity tuning Formulation

Best Research and Industrial Application Scenarios


CNS Drug Discovery Building Block

The moderate LogP (0.55) and high TPSA (40.71 Ų) of the hydrochloride salt fall within the favorable range for central nervous system (CNS) drug candidates (typically LogP 1–4, TPSA < 90 Ų). Combined with the pyrazole scaffold's demonstrated utility in histamine H3 receptor ligands and calcimimetics , this compound serves as an entry point for synthesizing CNS-targeted libraries where balanced lipophilicity and polarity are critical for blood-brain barrier penetration.

High-Throughput Screening Assay Development

The hydrochloride salt's quantitative LogP difference (+0.42 units vs free base) and distinct safety profile (H315-H319-H335 irritant vs H302 acute oral toxicant) enable informed salt form selection for automated screening workflows. The mono-hydrochloride or dihydrochloride (LogP 0.97) can be chosen based on assay medium compatibility, with the dihydrochloride offering higher lipophilicity for membrane-based assays involving lipophilic targets.

Scalable Pyrazole Alkylation Process Development

The established 63% synthesis yield for the free base precursor under mild conditions (THF, RT, 10 min) provides a validated and reproducible benchmark for process chemists optimizing kilogram-scale production. The straightforward conversion of the free base to the hydrochloride salt via HCl treatment enables telescoped synthesis routes without intermediate isolation, reducing process complexity and cost.

Polar Heterocycle Libraries with Controlled Lipophilicity

The target compound's TPSA of 40.71 Ų—10.86 Ų higher than the N-methyl pyrazole analog [1]—offers enhanced hydrogen-bonding capacity suitable for fragment-based drug discovery (FBDD). The availability of multiple salt forms with LogP values spanning 0.13 (free base) to 0.97 (dihydrochloride) allows researchers to dial in lipophilicity without resynthesizing the core scaffold, accelerating SAR exploration in early-stage medicinal chemistry programs.

Application
Selection Property
Validation Focus
CNS-targeted compound library synthesis
Balanced lipophilicity and polar surface area profile
Blood-brain barrier permeability assessment
Automated screening workflow optimization
Selectable salt form with tunable lipophilicity range
Assay medium compatibility and solubility screening
Pyrazole alkylation process scale-up
Validated free-base synthesis yield benchmark
Telescoped HCl salt conversion efficiency
Fragment-based drug discovery (FBDD) libraries
High TPSA with hydrogen-bond donor/acceptor capacity
Solubility and non-specific binding screening
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